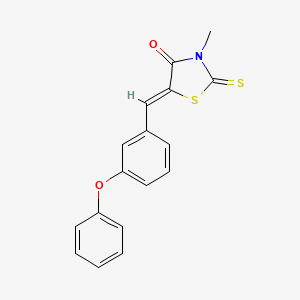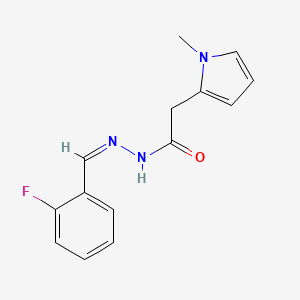![molecular formula C21H29N7 B11675102 2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11675102.png)
2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multi-step organic reactions. The starting materials often include pyrrolidine, triazine derivatives, and hydrazine compounds. The reaction conditions may involve specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine derivative with different functional groups.
2,4-Bis(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazine and trimethylphenyl groups.
6-(2,4,6-Trimethylphenyl)-1,3,5-triazine: Contains the trimethylphenyl group but lacks the pyrrolidine and hydrazine groups.
Uniqueness
2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not observed in simpler triazine derivatives.
Propiedades
Fórmula molecular |
C21H29N7 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4,6-dipyrrolidin-1-yl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H29N7/c1-15-12-16(2)18(17(3)13-15)14-22-26-19-23-20(27-8-4-5-9-27)25-21(24-19)28-10-6-7-11-28/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)/b22-14+ |
Clave InChI |
UZAVBDVFMPCQRQ-HYARGMPZSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11675030.png)
![N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11675050.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11675061.png)
![(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675065.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B11675068.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675073.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11675079.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675081.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675089.png)
![6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11675094.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675107.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11675114.png)

